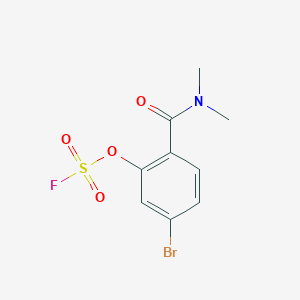
4-Bromo-1-(dimethylcarbamoyl)-2-fluorosulfonyloxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-1-(dimethylcarbamoyl)-2-fluorosulfonyloxybenzene, also known as DBFOB, is a chemical compound that has gained interest in scientific research due to its potential applications in various fields.
科学的研究の応用
Synthesis of Radiolabelled Compounds
One significant application of related fluorobromo and fluoroiodobenzene compounds is in the synthesis of radiolabelled synthons for medical imaging. A study by Gail and Coenen (1994) demonstrates a one-step preparation of 4-[18F]Fluorobromo- and [18F]fluoroiodobenzene as precursors for organometallic nucleophilic reagents. These compounds are valuable in positron emission tomography (PET) imaging, showcasing the utility of bromo-fluoro derivatives in developing diagnostic tools (Gail & Coenen, 1994).
Electrochemical Applications
A novel application in the electrochemical domain involves 4-bromo-2-fluoromethoxybenzene (BFMB), utilized as a bi-functional electrolyte additive for lithium-ion batteries. Research indicates that BFMB can electrochemically polymerize to form a protective film, enhancing the battery's overcharge protection and fire retardancy, without compromising its cycle performance. This highlights the potential of bromo-fluoro derivatives in improving lithium-ion battery safety and efficiency (Zhang Qian-y, 2014).
Advanced Materials Synthesis
In the realm of advanced materials, the structural modification of poly(3,4-ethylenedioxythiophene) (PEDOT) with halobenzoic acids, including derivatives of bromo-fluorobenzoic acid, significantly enhances its conductivity. This treatment facilitates the development of high-performance, ITO-free organic solar cells, underscoring the importance of bromo-fluoro derivatives in crafting next-generation electronic materials (Tan et al., 2016).
Organic Synthesis Methodologies
Bromo-fluoro derivatives are pivotal in organic synthesis, offering pathways to synthesize complex molecules. For instance, the synthesis of 1,2-bis(bromomethyl)-4-fluorobenzene from 3,4-dimethylbenzenamine involves steps like diazotization and bromination, revealing the compound's versatility as a synthetic intermediate (Guo Zhi-an, 2009).
特性
IUPAC Name |
4-bromo-1-(dimethylcarbamoyl)-2-fluorosulfonyloxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFNO4S/c1-12(2)9(13)7-4-3-6(10)5-8(7)16-17(11,14)15/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPHUIWIFWVQRIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(C=C(C=C1)Br)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3-(2,4-Dimethylphenoxy)-4-oxo-1-[(oxolan-2-yl)methyl]azetidin-2-yl]benzonitrile](/img/structure/B2968594.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2968595.png)

![(E)-3-[5-bromo-2-(naphthalen-1-ylmethoxy)phenyl]-2-cyano-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2968597.png)



![(E)-3-(1H-benzo[d][1,2,3]triazol-1-yl)-N'-((E)-2-methyl-3-phenylallylidene)propanehydrazide](/img/structure/B2968604.png)
![2-(1,3-dioxoisoindolin-2-yl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2968607.png)
![9-(4-bromophenyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2968608.png)
![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2968609.png)
![N-{3-[4-(dimethylamino)phenyl]propyl}-2,2-dimethylpropanamide](/img/structure/B2968610.png)
![3-Phenyl-7-[(E)-2-phenylethenyl]sulfonyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2968611.png)
